Methyl 4,5-difluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-difluoro-2-methoxybenzoate is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methoxy group on the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-difluoro-2-methoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 4,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: The primary product is 4,5-difluoro-2-methoxybenzoic acid.
Reduction Reactions: The main product is 4,5-difluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 4,5-difluoro-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-difluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-methoxybenzoate: This compound has a similar structure but with only one fluorine atom.
Methyl 2,4-difluoro-5-methoxybenzoate: Another closely related compound with different positions of the fluorine and methoxy groups.
Uniqueness
Methyl 4,5-difluoro-2-methoxybenzoate is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interactions with other molecules . This distinct structure makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4,5-difluoro-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCVLPSLCHLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.